molecular formula C14H10IN3OS B1663020 GSK-3 インヒビター II CAS No. 478482-75-6

GSK-3 インヒビター II

カタログ番号: B1663020
CAS番号: 478482-75-6
分子量: 395.22 g/mol
InChIキー: ZRHRPGSSSVYBRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スフィンゴシルホスホリルコリン(SPC)は、化学式C₂₃H₄₉N₂O₅Pで表されるスフィンゴシン代謝産物です。細胞内および細胞外シグナル伝達において重要な役割を果たしています。SPCは、小脳顆粒ニューロンおよびPC-12細胞における神経栄養効果について研究されています .

科学的研究の応用

SPC’s diverse applications span multiple fields:

作用機序

SPCは、内皮分化遺伝子受容体3(EDG3)のリガンドとして作用します。IP3非依存性経路を介して細胞内カルシウムを動員します。さらに、CCL2の産生を刺激し、アテローム性動脈硬化の発症に貢献する可能性があります。

生化学分析

Biochemical Properties

GSK-3 Inhibitor II interacts with the GSK-3 enzyme, which consists of two isoforms, GSK-3α and GSK-3β . These isoforms are constitutively active and are primarily regulated through inhibition . GSK-3 Inhibitor II targets these enzymes, leading to their inactivation mainly through phosphorylation at Ser residues by a variety of upstream kinases . This interaction results in the attenuation of the signaling pathway, thereby influencing various key functions in healthy cells .

Cellular Effects

GSK-3 Inhibitor II has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce apoptosis, attenuate inflammation, modulate axon and dendrite growth and repair, and regulate synaptic plasticity . Furthermore, GSK-3 Inhibitor II can affect the regulation of proteins of the BCL-2 family, thereby exhibiting pro-apoptotic activity .

Molecular Mechanism

The molecular mechanism of action of GSK-3 Inhibitor II involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, GSK-3 Inhibitor II inhibits the enzymatic activity of GSK-3 isoforms through phosphorylation at Ser residues . This inhibition leads to the attenuation of the signaling pathway, thereby affecting the activity of multiple oncogenic proteins and up-regulating pathways critical for cell proliferation, survival, and drug-resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK-3 Inhibitor II can change over time. Moreover, chronic treatment with GSK-3 inhibitors can lead to down-regulation of insulin receptor, IRS-1, IRS-2, and Akt1 levels .

Dosage Effects in Animal Models

The effects of GSK-3 Inhibitor II can vary with different dosages in animal models. For instance, it has been shown to have efficacy in several animal models of retinal disease, reducing hypoxia and promoting correct neovascularization

Metabolic Pathways

GSK-3 Inhibitor II is involved in several metabolic pathways. It interacts with enzymes such as glycogen synthase, opposing glucose conversion into glycogen . Moreover, it regulates other physiological functions, including cell proliferation, differentiation, apoptosis, and embryonic development . It also affects glycolysis, as indicated by reduced levels of ATP and pyruvate in cells treated with GSK-3 inhibitors .

Transport and Distribution

Gsk-3, the target of this inhibitor, is predominantly localized in the cytoplasm but is also found in the nucleus . Its subcellular localization changes in response to stimuli .

Subcellular Localization

Gsk-3, the target of this inhibitor, is mainly a cytosolic enzyme, but there are pools of mitochondrial and nuclear GSK-3 . The nuclear GSK-3 continuously shuttles from the nucleus to the cytoplasm and vice-versa . This suggests that GSK-3 Inhibitor II may also be found in these subcellular locations, potentially affecting its activity or function.

準備方法

合成ルート:

SPCは、酵素反応や化学変換など、さまざまな経路で合成できます。一般的な方法の1つは、リン酸供与体としてホスホコリンを用いて、スフィンゴシンをリン酸化することです。

反応条件:

反応は通常、適切な触媒と溶媒を用いて穏やかな条件下で行われます。SPCはD-エリスロ体とL-トレオ体の両方で存在するため、生成物の立体化学は重要です。

工業生産:

SPCは工業的に広く生産されているわけではありませんが、研究室では研究のためにしばしば合成されています。

化学反応の分析

SPCはいくつかの反応を起こします。

    リン酸化: スフィンゴシンへのリン酸基の付加。

    加水分解: ホスホコリンエステル結合の切断。

    代謝: SPCは脂質代謝経路に関与しています。

一般的な試薬には、ホスホコリン、酵素(キナーゼ)、および穏やかな酸/塩基が含まれます。主な生成物には、リン酸化スフィンゴシン誘導体が含まれます。

4. 科学研究への応用

SPCの多様な応用は、複数の分野にわたっています。

類似化合物との比較

SPCの独自性は、その生物活性とシグナル伝達特性にあります。類似の化合物には、スフィンゴシン1リン酸(S1P)やセラミド誘導体などの他のスフィンゴ脂質が含まれます。

生物活性

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a variety of cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, particularly GSK-3 Inhibitor II, have garnered attention for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in cellular signaling pathways. The inhibition of GSK-3 leads to modulation of several downstream targets, influencing processes such as:

  • Cell Proliferation : Inhibition of GSK-3 has been shown to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .
  • Apoptosis Regulation : GSK-3 inhibitors promote apoptosis in various cancer types by downregulating anti-apoptotic proteins such as Bcl-2 and XIAP through epigenetic modifications .
  • Inflammation Modulation : GSK-3 is implicated in the regulation of pro-inflammatory cytokines. Its inhibition can lead to a reduction in inflammation and modulation of immune responses .

Case Studies and Clinical Trials

  • Chronic Lymphocytic Leukemia (CLL) :
    • A study demonstrated that pharmacologic inhibition of GSK-3 resulted in enhanced apoptosis in CLL B cells. This was associated with decreased NFκB transcriptional activity and suppression of anti-apoptotic gene expression .
  • Pancreatic Cancer :
    • Preclinical studies identified GSK-3β as a therapeutic target in pancreatic cancer. Inhibition of this kinase led to reduced cell viability and induced apoptosis across multiple tumor types .
  • Progressive Supranuclear Palsy (PSP) :
    • A phase II trial evaluated the efficacy of tideglusib (a GSK-3 inhibitor) in patients with PSP. Although tideglusib was well tolerated, it did not demonstrate significant clinical efficacy in improving symptoms or slowing disease progression .

Data Table: Summary of Biological Activities

Disease/Condition Effect of GSK-3 Inhibition Key Findings
Chronic Lymphocytic LeukemiaEnhanced apoptosisDecreased expression of Bcl-2 and XIAP
Pancreatic CancerReduced cell viabilityInduced apoptosis in multiple cancer types
Progressive Supranuclear PalsyNo significant clinical efficacyWell tolerated but ineffective at primary endpoints
Renal CancerInduced differentiation and autophagyCell cycle arrest observed; effective in xenograft models

Pharmacological Implications

The development of GSK-3 inhibitors like GSK-3 Inhibitor II has significant implications for treating various diseases:

  • Cancer Therapy : The ability to induce apoptosis and suppress tumor growth positions GSK-3 inhibitors as promising candidates for cancer treatment.
  • Neurodegenerative Disorders : Given the role of GSK-3 in tau phosphorylation, targeting this kinase may provide therapeutic avenues for conditions like Alzheimer's disease .

特性

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424894
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478482-75-6
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-3 Inhibitor II
Reactant of Route 2
Reactant of Route 2
GSK-3 Inhibitor II
Reactant of Route 3
Reactant of Route 3
GSK-3 Inhibitor II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。